molecular formula C10H18ClN B6222982 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride CAS No. 2758002-26-3

1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride

Cat. No.: B6222982
CAS No.: 2758002-26-3
M. Wt: 187.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a unique structure that includes an ethynyl group, a dimethylcyclohexane ring, and an amine group

Preparation Methods

The synthesis of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethylcyclohexanone and ethynylmagnesium bromide.

    Reaction Conditions: The reaction between 4,4-dimethylcyclohexanone and ethynylmagnesium bromide is carried out under controlled conditions to form the intermediate compound.

    Amine Introduction: The intermediate compound is then reacted with ammonia or an amine source to introduce the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where the ethynyl group or the amine group is replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to ensure the desired products are formed.

Scientific Research Applications

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments for diseases, is ongoing.

    Industry: The compound may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and the amine group can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:

    1-Ethynylcyclohexan-1-amine Hydrochloride: Lacks the dimethyl groups, leading to different steric and electronic properties.

    4,4-Dimethylcyclohexan-1-amine Hydrochloride: Lacks the ethynyl group, resulting in different reactivity and applications.

    1-Ethynyl-4-methylcyclohexan-1-amine Hydrochloride: Has only one methyl group, affecting its overall structure and function.

The uniqueness of this compound lies in its combination of the ethynyl group and the dimethylcyclohexane ring, which imparts specific chemical and biological properties.

Properties

CAS No.

2758002-26-3

Molecular Formula

C10H18ClN

Molecular Weight

187.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.